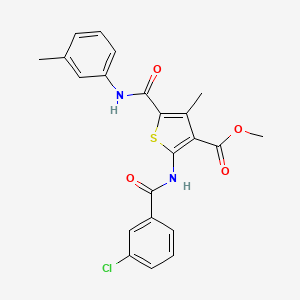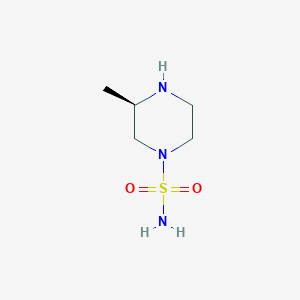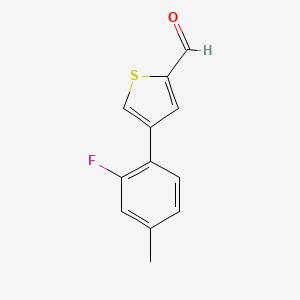![molecular formula C15H17NS B12074586 N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina es un compuesto que presenta un grupo ciclopropanamina unido a un anillo fenilo sustituido con tiofeno. Los derivados del tiofeno son conocidos por sus diversas aplicaciones en química medicinal, ciencia de materiales y química industrial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina generalmente implica la formación del anillo fenilo sustituido con tiofeno seguido de la unión del grupo ciclopropanamina. Los métodos sintéticos comunes para los derivados del tiofeno incluyen la reacción de Gewald, la síntesis de Paal–Knorr y la síntesis de Fiesselmann . Estas reacciones a menudo implican el uso de agentes sulfurantes como el pentasulfuro de fósforo y condiciones básicas para la condensación de derivados del ácido tioglicólico con ésteres α,β-acetilénicos .
Métodos de producción industrial
La producción industrial de derivados del tiofeno, incluida la N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina, a menudo emplea procesos catalíticos y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Catalizadores como el yoduro cuproso y ligandos como el bis(difenilfosfino)ferroceno se utilizan para facilitar las reacciones de amidación y ciclación .
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo del tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo del tiofeno.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Se emplea la hidrogenación catalítica o reactivos como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan agentes halogenantes como el bromo o agentes clorantes en condiciones controladas.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y derivados halogenados del tiofeno .
Aplicaciones Científicas De Investigación
N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su similitud estructural con medicamentos conocidos.
Industria: Utilizado en el desarrollo de semiconductores orgánicos e inhibidores de la corrosión.
Mecanismo De Acción
El mecanismo de acción de N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina implica su interacción con objetivos moleculares y vías específicas. El anillo del tiofeno puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo ciclopropanamina puede formar enlaces de hidrógeno e interacciones hidrofóbicas, lo que influye en la afinidad de unión y especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Suprofeno: Un fármaco antiinflamatorio no esteroideo con un marco de tiofeno 2-sustituido.
Articaína: Un anestésico dental con una estructura de tiofeno 2,3,4-trisustituido.
Tipepidina: Un agente antitusivo que contiene un núcleo de tiofeno.
Singularidad
N-{[4-metil-2-(tiofeno-3-il)fenil]metil}ciclopropanamina es única debido a su patrón de sustitución específico y la presencia del grupo ciclopropanamina, lo que confiere propiedades químicas y biológicas distintas en comparación con otros derivados del tiofeno .
Propiedades
Fórmula molecular |
C15H17NS |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3 |
Clave InChI |
IDCYZQDFXWQJIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)



![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)





